Cas no 2309444-65-1 (2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid)
![2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid structure](https://ja.kuujia.com/scimg/cas/2309444-65-1x500.png)
2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-7428311
- 2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid
- 2309444-65-1
- 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid
-
- インチ: 1S/C19H26BrNO5/c1-18(2,3)26-17(24)21-11-4-9-19(10-12-21,25-13-16(22)23)14-5-7-15(20)8-6-14/h5-8H,4,9-13H2,1-3H3,(H,22,23)
- InChIKey: VVNUKVQBFJXAIT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1(CCN(C(=O)OC(C)(C)C)CCC1)OCC(=O)O
計算された属性
- 精确分子量: 427.09944g/mol
- 同位素质量: 427.09944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 499
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 76.1Ų
2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428311-2.5g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 2.5g |
$1791.0 | 2024-05-24 | |
Enamine | EN300-7428311-5.0g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 5.0g |
$2650.0 | 2024-05-24 | |
Enamine | EN300-7428311-0.05g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 0.05g |
$768.0 | 2024-05-24 | |
Enamine | EN300-7428311-0.1g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 0.1g |
$804.0 | 2024-05-24 | |
Enamine | EN300-7428311-0.25g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 0.25g |
$840.0 | 2024-05-24 | |
Enamine | EN300-7428311-10.0g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 10.0g |
$3929.0 | 2024-05-24 | |
Enamine | EN300-7428311-0.5g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 0.5g |
$877.0 | 2024-05-24 | |
Enamine | EN300-7428311-1.0g |
2-{[4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid |
2309444-65-1 | 95% | 1.0g |
$914.0 | 2024-05-24 |
2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid 関連文献
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acidに関する追加情報
Introduction to 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic Acid (CAS No: 2309444-65-1)
2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid, with the CAS number 2309444-65-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a azepane ring system linked to a phenoxyacetic acid moiety. The presence of a 4-bromophenyl substituent and a tert-butoxy carbonyl group further enhances its chemical complexity, making it a promising candidate for various biological and medicinal applications.
The structural features of 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid contribute to its unique chemical properties, which have been extensively studied in recent years. The azepane ring, a seven-membered heterocyclic structure, is known for its stability and flexibility, making it an ideal scaffold for drug design. The phenoxyacetic acid moiety, on the other hand, is a well-documented pharmacophore that exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases. Among these diseases, cancer remains one of the most challenging to treat due to its heterogeneity and resistance to conventional therapies. The compound 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid has emerged as a potential candidate in this area due to its ability to interact with multiple targets involved in cancer progression.
One of the most intriguing aspects of this compound is its interaction with the EGFR (Epidermal Growth Factor Receptor) pathway, which is frequently overexpressed in various types of cancer. Studies have shown that the bromophenyl group in the molecule can specifically bind to the active site of EGFR, thereby inhibiting its tyrosine kinase activity. This inhibition has been linked to reduced cell proliferation and enhanced apoptosis in cancer cells. Furthermore, the tert-butoxy carbonyl group provides stability to the molecule, ensuring its bioavailability and efficacy in vivo.
The role of azepane derivatives in medicinal chemistry cannot be overstated. These compounds have been widely explored for their potential in treating neurological disorders, cardiovascular diseases, and infectious diseases. The azepane ring's ability to mimic natural biological structures makes it an excellent candidate for designing molecules that can interact with biological targets with high specificity. In particular, studies have highlighted the potential of azepane-based compounds in modulating neurotransmitter receptors, which could lead to novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The phenoxyacetic acid moiety is another critical component of 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid that contributes to its biological activity. Phenoxyacetic acids are known for their ability to regulate various cellular processes by interacting with intracellular signaling pathways. For instance, some phenoxyacetic acids have been shown to modulate lipid synthesis and cholesterol metabolism, which are crucial for maintaining cellular health. Additionally, these compounds have been investigated for their potential in treating metabolic disorders such as obesity and diabetes.
The synthesis of 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the azepane ring through cyclization reactions involving appropriate precursors. Subsequently, functionalization steps such as bromination and carbonylation are performed to introduce the necessary substituents. The final step involves linking the azepane ring to the phenoxyacetic acid moiety through an ether linkage.
The bromination step is particularly critical as it introduces the 4-bromophenyl group, which is essential for the compound's biological activity. This step requires precise control over reaction conditions to avoid unwanted side products. Similarly, the carbonylation step must be carefully monitored to ensure that the tert-butoxy carbonyl group is correctly incorporated into the molecule. Any deviations from optimal conditions can lead to impurities that may affect the compound's efficacy.
In recent years, advances in synthetic methodologies have enabled researchers to streamline the synthesis of complex molecules like 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid. Techniques such as flow chemistry and microwave-assisted synthesis have significantly reduced reaction times and improved yields. These advancements have not only made it easier to produce large quantities of the compound but also allowed for more efficient screening of its biological activity.
The pharmacological evaluation of 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid has revealed several promising applications in therapeutic areas beyond cancer treatment. For instance, preliminary studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable asset in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid has also shown potential in treating neurological disorders. Research has indicated that it can modulate neurotransmitter release by interacting with specific receptor subtypes involved in synaptic transmission. This modulation could lead to novel treatments for conditions such as depression and anxiety disorders.
The compound's ability to cross the blood-brain barrier is another significant advantage that enhances its therapeutic potential. Many pharmacological agents fail to reach their target sites within the brain due to this barrier; however, studies suggest that 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid can effectively penetrate this barrier, allowing it to exert its effects directly on central nervous system targets.
Ongoing research is aimed at further elucidating the mechanisms by which 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid exerts its biological effects. By understanding these mechanisms at a molecular level, researchers can optimize the compound's structure and develop more effective derivatives with enhanced therapeutic profiles.
The development of novel drug candidates like 2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-ylo xy}]acetic acid represents a significant advancement in pharmaceutical science. Its unique structural features and promising biological activities make it a valuable tool for both academic research and industrial development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.
2309444-65-1 (2-{[4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azepan-4-yl]oxy}acetic acid) Related Products
- 38048-32-7(Nitrobenzylthioinosine)
- 180324-54-3(4-Phenyl-3-(propan-2-yl)azetidin-2-one)
- 1262001-24-0(4-(3-Carboxy-5-fluorophenyl)-2-chlorophenol)
- 1423120-44-8(6-NITRO-1H-INDOLE-5-CARBONITRILE)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 14548-46-0(4-Benzoylpyridine)
- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)
- 2034399-42-1(N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide)
- 2228000-99-3(tert-butyl (1S,4R)-5-(2-amino-3,3-difluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate)
- 92050-07-2(1-Pentanone, 1-(4-methoxyphenyl)-4-methyl-4-nitro-)




